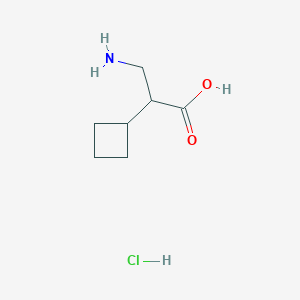
(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride, also known as S-MOP, is a chiral amino acid derivative that has a wide range of applications in the scientific research field. It has been used in various biochemical and physiological studies, as well as in laboratory experiments. S-MOP is a useful compound due to its ability to interact with various biological systems, making it an important molecule for research.
Aplicaciones Científicas De Investigación
(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride has a wide range of scientific research applications, including its use in biochemical and physiological studies. It has been used to study the effects of neurotransmitters on receptor systems, as well as the effects of drugs on the central nervous system. This compound has also been used in studies of enzyme kinetics, as well as in studies of the effects of hormones on cell proliferation. Additionally, this compound has been used in studies of the effects of drugs on the cardiovascular system.
Mecanismo De Acción
(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride acts as an agonist of the G-protein-coupled receptor family, specifically the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity, which is essential for learning and memory. This compound binds to the mGluR5 receptor and activates a cascade of intracellular signaling pathways, resulting in the activation of downstream enzymes and the release of neurotransmitters.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and glutamate in the brain, resulting in increased alertness and improved cognitive function. This compound has also been shown to reduce inflammation and promote the growth of new neurons. Additionally, this compound has been shown to have anticonvulsant effects, as well as to reduce anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride is a useful compound for laboratory experiments due to its ability to interact with various biological systems. It is relatively stable, and can be stored for long periods of time without significant degradation. Additionally, this compound is relatively inexpensive and easy to obtain. However, this compound can be toxic to some cells, and should be used with caution in laboratory experiments.
Direcciones Futuras
The potential applications of (S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride are vast, and there are numerous future directions for research. One potential direction is to further explore the effects of this compound on cognitive function, as well as its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the effects of this compound on inflammation and immune system function could be further studied, as well as its potential to treat autoimmune diseases. Additionally, further research could be conducted on the effects of this compound on the cardiovascular system, as well as its potential to treat hypertension and other cardiovascular diseases. Finally, the effects of this compound on the gut microbiome could be further studied, as well as its potential to treat digestive disorders such as irritable bowel syndrome.
Métodos De Síntesis
(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride can be synthesized using a variety of methods. The most common method is through the reaction of 4-methoxy-phenylacetic acid with ammonia in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces a salt of the desired product, which can then be purified by recrystallization. This compound can also be synthesized through the condensation of 4-methoxy-phenylacetic acid with thiourea, followed by the addition of hydrochloric acid. Other methods of synthesis include the direct reaction of 4-methoxy-phenylacetic acid with hydrochloric acid, as well as the reaction of 4-methoxy-phenylacetic acid with a primary amine.
Propiedades
IUPAC Name |
(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWFLWDFFYRGQY-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis{[µ-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II), 98%](/img/structure/B6309719.png)
![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6309727.png)



![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)






